4-nitro-N-(1-phenylpropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-(1-phenylpropan-2-yl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a nitro group and a phenylpropan-2-yl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(1-phenylpropan-2-yl)benzamide typically involves the condensation of 4-nitrobenzoic acid with 1-phenylpropan-2-amine. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves the use of continuous flow reactors to ensure high efficiency and yield. The process may include the use of solid acid catalysts and ultrasonic irradiation to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-amino-N-(1-phenylpropan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
4-nitro-N-(1-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-nitro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylpropan-2-yl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, influencing its activity .
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzamide: Lacks the phenylpropan-2-yl group, making it less hydrophobic and potentially less active in certain biological contexts.
N-(1-phenylpropan-2-yl)benzamide: Lacks the nitro group, which may reduce its reactivity and potential biological activity.
4-amino-N-(1-phenylpropan-2-yl)benzamide: A reduced form of the compound with different chemical and biological properties.
Uniqueness
4-nitro-N-(1-phenylpropan-2-yl)benzamide is unique due to the presence of both the nitro group and the phenylpropan-2-yl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-nitro-N-(1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-12(11-13-5-3-2-4-6-13)17-16(19)14-7-9-15(10-8-14)18(20)21/h2-10,12H,11H2,1H3,(H,17,19) |
InChI Key |
WSOFZTPROZAPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.